An In-depth Technical Guide to 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
An In-depth Technical Guide to 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene is limited in publicly accessible literature. The following guide has been compiled using available data for the target compound, its close structural analogs, and the parent tetralin scaffold to provide a comprehensive overview of its expected properties and potential applications.
Introduction
6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene is a substituted tetralin derivative. The tetralin (1,2,3,4-tetrahydronaphthalene) core is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclohexane ring. This structural motif is found in a variety of biologically active compounds. The addition of a bromine atom and multiple methyl groups to the tetralin scaffold is expected to significantly influence its physicochemical and biological properties, such as lipophilicity and metabolic stability.
Compounds of this class, particularly brominated tetramethyl-tetrahydronaphthalene derivatives, have been investigated for their utility as building blocks in the synthesis of synthetic retinoid derivatives, which play a role in inducing stem cell differentiation[1]. This suggests potential applications in regenerative medicine and oncology.
Physicochemical Properties
The properties of 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene and its related analogs are summarized below. The data for the target compound are primarily computed, while experimental data are available for some of its precursors and related structures.
| Property | 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene | 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene |
| CAS Number | 119999-22-3[2][3] | 27452-17-1[1][4][5] | 6683-48-3[6] | 6683-46-1[7][8] |
| Molecular Formula | C₁₅H₂₁Br[2][3] | C₁₄H₁₉Br[4][5] | C₁₅H₂₂[6] | C₁₄H₂₀[7] |
| Molecular Weight | 281.23 g/mol [2][3] | 267.2 g/mol [4][5] | 202.33 g/mol [6] | 188.31 g/mol [7] |
| Physical Form | Not specified | Colorless liquid[4] | Not specified | Colorless oil[8] / Liquid |
| Melting Point | Not specified | 34 °C[5] | Not specified | 115–120°C[7] |
| Boiling Point | Not specified | 110-115°C[5] | Not specified | Not specified |
| Density | Not specified | 1.165±0.06 g/cm³ (Predicted)[5] | Not specified | Not specified |
| Solubility in Water | Not specified | Insoluble[5] | Not specified | <0.1 mg/L at 25°C[7] |
| logP (Computed) | 6.1[2] | 5.7[4] | 5.4[6] | 4.8[7] |
Synthesis and Experimental Protocols
While a specific protocol for 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene is not detailed in the searched literature, a plausible synthetic route can be inferred from the synthesis of the closely related compound, 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. The general approach involves the Friedel-Crafts alkylation to form the tetralin core, followed by electrophilic aromatic substitution (bromination).
Synthesis of the Tetralin Core (e.g., 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene)
This procedure describes the synthesis of the parent tetralin structure, which can be subsequently brominated.
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Reaction: Friedel-Crafts alkylation of benzene with 2,5-dichloro-2,5-dimethylhexane.
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Protocol:
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Dissolve 2,5-dichloro-2,5-dimethylhexane (1.0 eq.) in dry benzene (used as both solvent and reactant).
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Add anhydrous aluminum trichloride (AlCl₃, 0.1 eq.) to the solution.
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Stir the reaction mixture under reflux conditions for 16 hours.
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After completion, quench the reaction with 3M hydrochloric acid.
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Extract the product with hexane.
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Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate (Na₂SO₄).
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Filter and concentrate the solution in vacuum.
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Purify the crude product by fast column chromatography using 100% hexane as the eluent to yield 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene as a colorless oil.[8]
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Bromination of the Tetralin Core (e.g., Synthesis of 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene)
This protocol details the bromination of a tetramethyl-tetralin, which is analogous to the synthesis of the target compound.
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Reaction: Electrophilic bromination of a pre-formed tetralin.
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Protocol:
-
Cool a reactor to 0 °C under a nitrogen atmosphere.
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Slowly add a mixture containing 2,5-dichloro-2,5-dimethylhexane and aluminum bromobenzenesulfonate to the reactor (Note: The source appears to describe a one-pot synthesis from the alkylating agent, which is atypical. A more standard approach would be to brominate the pre-synthesized tetralin).
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Continue stirring the reaction mixture for approximately 20 minutes after the addition is complete.
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Extract the mixture with a 1:1 (v/v) solution of ether and hexane.
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Wash the organic layer sequentially with ice water, 10% hydrochloric acid, and brine.
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Separate the organic layer and remove the solvent by concentration under reduced pressure.
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Dry the residue with magnesium sulfate.
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Purify the final product, 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, by crystallization from methanol.[1]
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Caption: Inferred synthetic workflow for the target compound.
Spectroscopic Data (Reference)
No specific spectroscopic data is available for 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene. However, the data for the parent compound, 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene , provides a useful reference.
| Spectroscopy Type | Data for 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene[7][8] |
| ¹H NMR (CDCl₃) | δ 1.33 (s, 12H, methyl groups), 1.74 (s, 4H, methylene groups), 7.16-7.19 (m, 2H, aromatic protons), 7.34-7.36 (m, 2H, aromatic protons) |
| ¹³C NMR (CDCl₃) | δ 31.9, 34.2, 35.1 (aliphatic carbons), 125.5, 126.5, 144.8 (aromatic carbons) |
| IR Spectroscopy | 2950–2850 cm⁻¹ (C–H stretch), 1600–1450 cm⁻¹ (aromatic C=C stretch) |
| Mass Spec (GC-MS) | Molecular ion peak at m/z 188.3. Fragmentation includes loss of methyl groups (m/z 173.3) |
For the target compound, one would expect to see shifts in the aromatic proton and carbon signals due to the electronic effects of the bromine atom and an additional methyl group. The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with the molecular ion peak being approximately 280/282 g/mol .
Biological Activity and Potential Applications
The primary noted application for a close analog, 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, is in the synthesis of synthetic retinoid derivatives used to induce stem cell differentiation[1]. Retinoids are a class of compounds related to vitamin A that play critical roles in vision, cell growth, and differentiation. Synthetic retinoids are developed to target specific nuclear receptors, namely the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).
Upon binding, these receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to changes in cell behavior, including differentiation.
Caption: Generalized signaling pathway for retinoid-induced differentiation.
Safety and Hazards
Hazard information for 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2]. The related compound, 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene, is listed as harmful if swallowed, harmful in contact with skin, and harmful if inhaled[6].
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area or fume hood. It should be stored in a cool, dry place away from incompatible substances[5].
References
- 1. 6-BROMO-1,1,4,4-TETRAMETHYL-1,2,3,4-TETRAHYDRONAPHTHALENE | 27452-17-1 [chemicalbook.com]
- 2. 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene | C15H21Br | CID 10039346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene [acrospharmatech.com]
- 6. 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | C15H22 | CID 81187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene | 6683-46-1 | Benchchem [benchchem.com]
- 8. 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene | 6683-46-1 [chemicalbook.com]
